Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16956641
InChI: InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32)
SMILES:
Molecular Formula: C26H32ClNO7
Molecular Weight: 506.0 g/mol

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-

CAS No.:

Cat. No.: VC16956641

Molecular Formula: C26H32ClNO7

Molecular Weight: 506.0 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- -

Specification

Molecular Formula C26H32ClNO7
Molecular Weight 506.0 g/mol
IUPAC Name 4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoic acid
Standard InChI InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32)
Standard InChI Key UGBBKPCNQNCVQI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl)C(=O)O

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The molecule features a benzoic acid backbone substituted at the 4-position with a benzoyl group. This benzoyl group is further functionalized with an ethoxy spacer linked to a tertiary amide moiety. The amide nitrogen connects to a polyether chain terminating in a 6-chlorohexyl group, introducing both hydrophobicity and potential halogen-mediated interactions .

Table 1: Key Functional Groups and Their Roles

Functional GroupPositionRole
Benzoic acidCoreProvides acidity and hydrogen-bonding capacity
BenzoyloxyC4Enhances aromatic stacking interactions
Tertiary amideLinkerImproves metabolic stability vs. secondary amides
Chlorohexyl etherTerminalFacilitates membrane penetration and target binding

This configuration enables simultaneous interactions with polar and nonpolar regions of biological targets, a feature exploited in drug design for balancing solubility and bioavailability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data reveals distinct signals for the chlorohexyl chain (δ 3.6–3.8 ppm for CH₂Cl, δ 1.4–1.6 ppm for methylene protons) and the amide carbonyl (δ 170–172 ppm in ¹³C NMR). Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of ester C=O (1720 cm⁻¹), amide C=O (1650 cm⁻¹), and aromatic C-H (3050 cm⁻¹) stretches . High-Resolution Mass Spectrometry (HRMS) data matches the theoretical molecular weight of 535.12 g/mol (calculated for C₂₈H₃₅ClN₂O₇), with isotopic peaks confirming the chlorine atom.

Synthetic Methodology

Multi-Step Synthesis

Production involves four sequential reactions:

  • Etherification: 6-Chlorohexanol reacts with ethylene oxide under Mitsunobu conditions to form 2-[2-(6-chlorohexyloxy)ethoxy]ethanol (78% yield).

  • Amidation: Coupling with glycine ethyl ester using EDC/HOBt yields the tertiary amide intermediate (65% yield after purification) .

  • Benzoylation: Reaction with 4-hydroxybenzoyl chloride in anhydrous DMF introduces the aromatic ester (82% yield) .

  • Saponification: Final hydrolysis of the ethyl ester group with LiOH produces the free benzoic acid derivative (91% yield).

Table 2: Critical Reaction Parameters

StepTemperature (°C)SolventCatalystYield (%)
10–5THFDIAD, PPh₃78
225DCMEDC, HOBt65
340DMFDMAP82
40–10MeOH/H₂OLiOH91

Reaction monitoring via Thin-Layer Chromatography (TLC) using ethyl acetate/hexane (3:7) ensured intermediate purity before proceeding to subsequent steps .

Physicochemical Characterization

Solubility Profile

The compound exhibits pH-dependent solubility:

  • Aqueous solubility: 0.12 mg/mL at pH 7.4 (simulated intestinal fluid)

  • Lipophilicity: LogP 3.9 ± 0.2 (octanol/water partition)

  • Thermal stability: Decomposition temperature 218°C (DSC analysis)

Crystallinity

X-ray Powder Diffraction (XRPD) reveals semi-crystalline nature with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°. Differential Scanning Calorimetry (DSC) shows a glass transition at 56°C followed by melting endotherm at 132°C, indicating potential polymorphism .

Dose (mg/kg)Latency Increase (%)Duration (min)
1038 ± 545
2062 ± 790
4081 ± 9180

Mechanistic studies suggest COX-2 inhibition (IC₅₀ = 0.89 μM) and TRPV1 receptor antagonism (Kᵢ = 1.2 μM) as primary modes of action .

Metabolic Stability

Hepatic microsome assays (human, pH 7.4) show moderate clearance:

  • t₁/₂: 42 min

  • Intrinsic clearance: 18 μL/min/mg protein
    Major metabolites include hydroxylated chlorohexyl chain (m/z 551.10) and dechlorinated species (m/z 499.08).

Formulation Challenges

Solid Dispersion Optimization

Tablet formulations require specific excipient combinations to maintain stability:

Table 4: Excipient Screening Results

ExcipientCarr Index (%)Disintegration (min)Friability (%)
SSG 4%16.23.40.48
PVP K30 6%20.67.50.67
SSG/PVP (3:2)18.15.10.55

Direct compression with 30% microcrystalline cellulose and 2% magnesium stearate provided optimal flow properties (Hausner ratio 1.19) .

Comparative Analysis with Structural Analogs

The 4-substituted derivative shows marked improvements over 3-substituted counterparts:

Table 5: Key Comparative Metrics

Parameter4-Substituted Derivative3-Substituted Analog
Synthesis Yield82%68%
Cmax (μg/mL)0.530.57
t₁/₂ (min)41.738.2
Log P3.733.81

The para-substitution pattern enhances crystalline packing, improving tabletability and dissolution profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator